![molecular formula C9H12N2O4S B5673481 ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B5673481.png)

ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

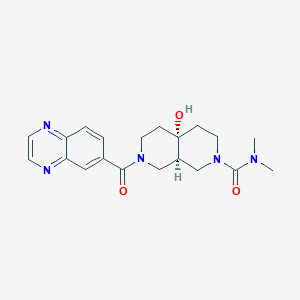

Ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate is a chemical compound of interest in various scientific fields due to its unique structure and properties. It falls under the category of compounds known for their ability to participate in a variety of chemical reactions, leading to the formation of complex molecular structures with potential applications in different areas of chemistry and biology.

Synthesis Analysis

The synthesis of ethyl [(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate and related compounds often involves multi-component reactions and the use of catalysts. For instance, Darehkordi and Ghazi (2015) demonstrated the synthesis of dihydropyrimidinone derivatives, which are key intermediates in synthesizing related compounds, using modified montmorillonite nanostructure as a catalyst under ultrasonic irradiation (Darehkordi & Ghazi, 2015).

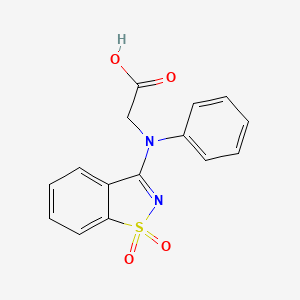

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like X-ray diffraction. Kaur et al. (2012) studied the crystal and molecular structures of related compounds using single-crystal X-ray diffraction data, highlighting the importance of these techniques in understanding the molecular geometry and interactions within the crystal lattice (Kaur et al., 2012).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, leading to the formation of different derivatives with distinct properties. For example, the work of Mohamed (2014) involves the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives and explores their reactions (Mohamed, 2014).

Physical Properties Analysis

The physical properties of these compounds, like solubility, melting point, and stability, are crucial for their applications. For instance, Hanamori et al. (1992) investigated the photo-stability of a related compound in aqueous solutions, which is essential for understanding its behavior under different environmental conditions (Hanamori et al., 1992).

Mechanism of Action

Target of Action

It’s structurally similar to aciclovir, a well-known antiviral drug . Aciclovir primarily targets viral DNA polymerase, an enzyme crucial for the replication of the viral genome .

Mode of Action

Based on its structural similarity to aciclovir, it might inhibit the viral dna polymerase, thereby preventing the replication of the viral genome .

Biochemical Pathways

If it acts similarly to aciclovir, it might interfere with the dna synthesis pathway in viruses .

Result of Action

If it acts similarly to Aciclovir, it might inhibit viral replication, leading to a decrease in viral load .

properties

IUPAC Name |

ethyl 2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-3-15-8(13)5-16-9-10-6(12)4-7(11-9)14-2/h4H,3,5H2,1-2H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFFNQUMDSMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=CC(=O)N1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(4-hydroxy-6-methoxypyrimidin-2-yl)sulfanyl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B5673403.png)

![(1S*,5R*)-3-isonicotinoyl-6-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5673412.png)

![5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673422.png)

![3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5673424.png)

![8-[(4R)-4-hydroxy-L-prolyl]-2-(3-methoxybenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5673434.png)

![2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5673442.png)

![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673448.png)

![2-[(3-furoylamino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5673456.png)

![ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5673459.png)